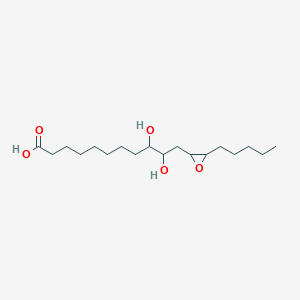
YSU2BDA2VH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves multiple steps. The key steps include the formation of the thiophene ring and the subsequent functionalization of the ring with various substituents. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is achieved through large-scale chemical synthesis. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The preparation method is designed to be simple and scalable, making it suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other reduced sulfur compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Applications De Recherche Scientifique
2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl-: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- include:
Thiophene derivatives: Compounds with similar thiophene rings and functional groups.
Sulfonyl compounds: Compounds containing sulfonyl groups with similar reactivity
Uniqueness
The uniqueness of 2-thiophenepropanol, alpha-(1,1-dimethylethyl)-5-(1-ethyl-1-(3-methyl-4-((methylsulfonyl)oxy)phenyl)propyl)-3-methyl- lies in its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C25H38O4S2 |
|---|---|
Poids moléculaire |
466.7 g/mol |
Nom IUPAC |
[4-[3-[5-(3-hydroxy-4,4-dimethylpentyl)-4-methylthiophen-2-yl]pentan-3-yl]-2-methylphenyl] methanesulfonate |
InChI |
InChI=1S/C25H38O4S2/c1-9-25(10-2,19-11-12-20(17(3)15-19)29-31(8,27)28)23-16-18(4)21(30-23)13-14-22(26)24(5,6)7/h11-12,15-16,22,26H,9-10,13-14H2,1-8H3 |
Clé InChI |
YDNGWWXYJUTCQN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC(=C(C=C1)OS(=O)(=O)C)C)C2=CC(=C(S2)CCC(C(C)(C)C)O)C |
Synonymes |
LY 2108491 LY-2108491 LY2108491 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)





![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)


